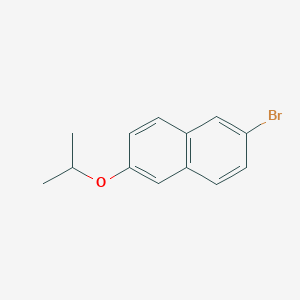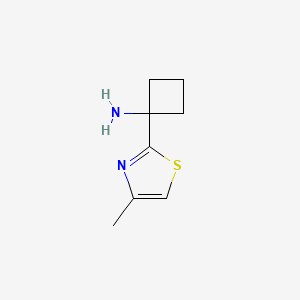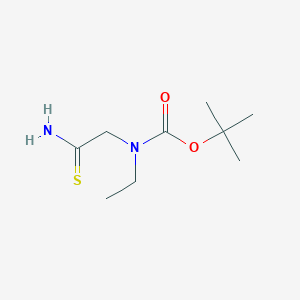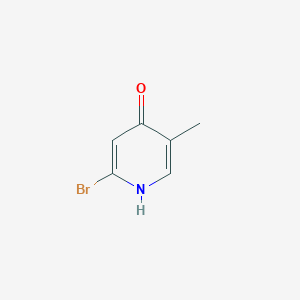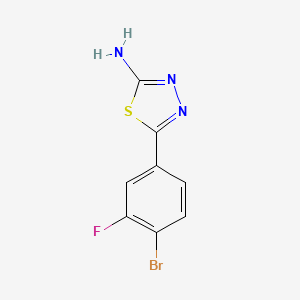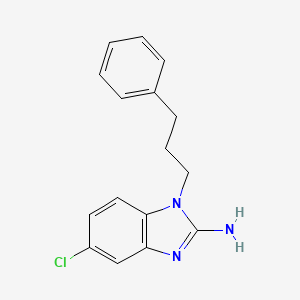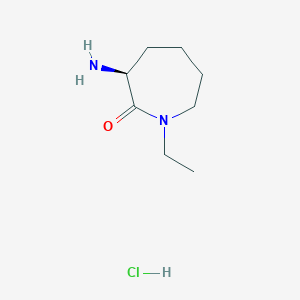![molecular formula C11H13BrClN3O B1523982 1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride CAS No. 1311314-17-6](/img/structure/B1523982.png)
1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride
Descripción general
Descripción
“1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H13BrClN3O and a molecular weight of 318.59742 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride” consists of a 1,2,4-oxadiazole ring attached to a 3-bromophenyl group and a propan-1-amine group .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Studies have demonstrated the synthesis of novel derivatives incorporating the 1,2,4-oxadiazole ring, showing promising antimicrobial properties. For instance, derivatives synthesized from reactions involving 1,2,4-oxadiazole have been evaluated for their efficacy against various bacterial and fungal strains. The synthesized compounds exhibit significant antibacterial activity, highlighting the potential of this chemical scaffold in developing new antimicrobial agents (Kaneria et al., 2016; Salama, 2020).
Anti-inflammatory and Analgesic Properties
The incorporation of the 1,2,4-oxadiazole moiety into novel compounds has also been investigated for anti-inflammatory and analgesic activities. Research has shown that certain derivatives exhibit reduced ulcerogenic action and potent anti-inflammatory and analgesic effects, suggesting their utility in designing safer therapeutic agents (Husain & Ajmal, 2009).
Anticancer Potential
Furthermore, the 1,2,4-oxadiazole scaffold has been utilized in the discovery and development of anticancer agents. Compounds derived from this chemical structure have shown activity against various cancer cell lines, including breast and colorectal cancers. The ability to induce apoptosis in cancer cells while demonstrating specificity towards certain cancer types underscores the potential of 1,2,4-oxadiazole derivatives as anticancer agents (Zhang et al., 2005).
Propiedades
IUPAC Name |
1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O.ClH/c1-2-9(13)10-14-11(16-15-10)7-4-3-5-8(12)6-7;/h3-6,9H,2,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENAETWQVVKMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NOC(=N1)C2=CC(=CC=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





